

# LC-MS/MS multi-residue analysis for Butocarboxim in food commodities

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## Compound of Interest

Compound Name: Butocarboxim

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An LC-MS/MS multi-residue method provides a robust, sensitive, and selective approach for the determination of **Butocarboxim** in diverse food commodities.[1] This application note details a comprehensive protocol utilizing the widely adopted QuEChERS sample preparation technique followed by analysis with a triple quadrupole mass spectrometer.[2][3][4] The method is designed to meet the stringent regulatory requirements for pesticide residue monitoring in food safety laboratories.[1]

## Introduction

**Butocarboxim** is a systemic insecticide belonging to the carbamate class, used to control sucking insects on various crops. Due to potential health risks associated with pesticide residues in food, regulatory bodies worldwide have established Maximum Residue Limits (MRLs). Therefore, sensitive and reliable analytical methods are crucial for monitoring **Butocarboxim** levels in food and ensuring consumer safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice for multi-residue pesticide analysis due to its high specificity, sensitivity, and applicability to a wide range of compounds and food matrices.

This protocol employs the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup. This approach simplifies sample preparation, reduces solvent consumption, and provides high analyte recoveries, making it ideal for high-throughput laboratories.

## Experimental Protocol

### Materials and Reagents

- Solvents: Acetonitrile (MeCN), Methanol (MeOH), and Water (all LC-MS grade).
- Reagents: Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquohydrate, and formic acid (reagent grade).
- Standards: **Butocarboxim** analytical standard (purity >99%).
- QuEChERS tubes: 50 mL and 15 mL centrifuge tubes containing pre-weighed salts and sorbents.
- Dispersive SPE (dSPE): Tubes containing anhydrous  $\text{MgSO}_4$  and Primary Secondary Amine (PSA) sorbent for cleanup. For matrices with high fat content, C18 sorbent may also be included.
- Syringe filters: 0.22  $\mu\text{m}$  PTFE or equivalent.

### Standard Solution Preparation

- Stock Solution (1000 mg/L): Accurately weigh 10 mg of **Butocarboxim** standard into a 10 mL volumetric flask and dissolve in methanol. Store at  $-20^\circ\text{C}$ .
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a suitable solvent (e.g., methanol or acetonitrile). These are used to prepare calibration standards.

### Sample Preparation (QuEChERS Protocol)

The QuEChERS method is a streamlined procedure for extracting pesticide residues from food samples.

- Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) using a high-speed blender. For dry commodities, a wetting step may be required before homogenization.
- Extraction:

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add the appropriate QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride, and citrates).
- Cap the tube tightly and shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at  $\geq 3000$  rpm for 5 minutes to achieve phase separation.
- Dispersive SPE Cleanup:
  - Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer into a 2 mL dSPE cleanup tube containing anhydrous  $\text{MgSO}_4$  and PSA.
  - Vortex the tube for 30 seconds.
  - Centrifuge at high speed for 2 minutes.
- Final Extract Preparation:
  - Take the supernatant and filter it through a  $0.22\ \mu\text{m}$  syringe filter into an LC vial.
  - The sample is now ready for LC-MS/MS analysis. Due to potential matrix effects leading to signal suppression, quantification should be performed using matrix-matched calibration standards.

## LC-MS/MS Instrumental Analysis

Analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

- Liquid Chromatography (LC) Conditions:
  - Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm,  $2.6\ \mu\text{m}$ ) is commonly used.

- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.
- Gradient Elution: A typical gradient starts with a high aqueous phase, ramping up the organic phase to elute the analyte.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 1-10 µL.
- Column Temperature: 40°C.
- Mass Spectrometry (MS/MS) Conditions:
  - Ionization Mode: Electrospray Ionization Positive (ESI+).
  - Ion Source Parameters:
    - Capillary Voltage: 3.0 kV.
    - Source Temperature: 150°C.
    - Desolvation Temperature: 400°C.
  - MRM Transitions: The precursor ion and product ions are selected for **Butocarboxim**. At least two transitions are monitored for confident identification and quantification (one quantifier and one qualifier). Collision energy must be optimized for each transition to maximize signal intensity.

## Data and Performance

The following tables summarize the quantitative data and performance characteristics of the method.

Table 1: LC-MS/MS MRM Parameters for **Butocarboxim**

Analyte	Precursor Ion (m/z)	Product Ion (m/z) (Function)	Collision Energy (eV)
Butocarboxim	213.1	75.0 (Quantifier)	Optimized Instrumentally
116.0 (Qualifier)	Optimized Instrumentally		

Table 2: Method Validation Summary for **Butocarboxim** in Food Matrices

Parameter	Performance Characteristic	Food Matrix Examples
Linearity (R <sup>2</sup> )	> 0.99	Fruits, Vegetables
Limit of Quantification (LOQ)	Typically ≤ 0.01 mg/kg	Pepper, Grapes, Spinach
Recovery (%)	70 - 120%	Pepper
Precision (RSD %)	≤ 20%	Pepper

## Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

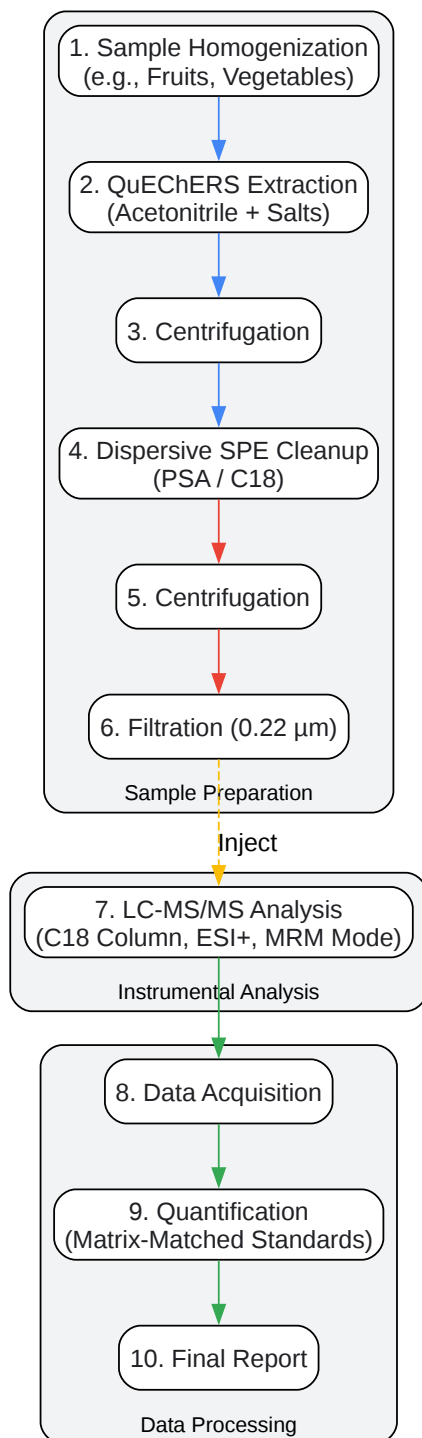


Figure 1. LC-MS/MS Workflow for Butocarboxim Analysis

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Caption: Figure 1. LC-MS/MS Workflow for **Butocarboxim** Analysis.

## Conclusion

The described LC-MS/MS method, incorporating a QuEChERS sample preparation protocol, provides a highly effective solution for the quantitative analysis of **Butocarboxim** residues in a variety of food commodities. The method demonstrates excellent sensitivity, accuracy, and precision, meeting the typical performance criteria required for regulatory monitoring. The use of matrix-matched standards is crucial for accurate quantification by compensating for matrix-induced signal suppression or enhancement. This protocol can be readily implemented in food safety and quality control laboratories for routine monitoring of **Butocarboxim** residues.

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